2-(2-氧代-1,3-恶唑烷-3-基)-N-(2,3,4,5-四氢-1-苯并氧杂环庚-4-基甲基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical processes that include the formation of oxazolidin and benzoxepin rings, often through cyclization reactions. For example, the synthesis of related compounds, such as oxazolidinone derivatives, involves amination and cyclization reactions starting from precursors like epichlorohydrin in the presence of protective agents and catalysts to yield the desired oxazolidinone structures (Yang Chao, 2008).
Molecular Structure Analysis
The molecular structure of compounds containing oxazolidin and benzoxepin rings is characterized by their cyclic nature, with the oxazolidin ring containing three carbon atoms and one nitrogen atom, and the benzoxepin ring being a fused seven-membered benzene and oxepin system. The presence of these rings contributes to the compound's conformational stability and chemical reactivity.
Chemical Reactions and Properties
Compounds with oxazolidin and benzoxepin structures can undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and ring-opening reactions. The oxazolidin ring, in particular, can participate in reactions due to the presence of the nitrogen atom, which can act as a nucleophile. For instance, N-acetyloxazolidinone functions reduce the tendency toward amide glycosylation and problematic hydrogen bonding networks in glucosamine derivatives (D. Crich & A. Vinod, 2005).
科学研究应用
抗氧化活性
结构类似的化合物已被研究其抗氧化活性。例如,合成的香豆素的抗氧化活性,其结构通过其复杂的杂环系统与查询化合物相关,使用 DPPH、过氧化氢和一氧化氮自由基清除等方法进行评估。与抗坏血酸相比,这些化合物显示出作为抗氧化剂的潜力,表明结构相似的化合物可能具有显着的抗氧化特性 (Kadhum 等人,2011).
抗癌活性
此外,对 2-氰基-N-(呋喃-2-基甲基)-2-(4-氧代-3-芳基噻唑烷-2-亚基)乙酰胺衍生物的研究揭示了对白血病细胞系的有效且选择性的细胞毒作用。这突出了结构相似的化合物在新型抗癌剂开发中的潜力 (Horishny 等人,2021).
抗菌剂
对恶唑烷酮的研究,查询化合物属于该类别,显示出有希望的抗菌特性。例如,新型恶唑烷酮抗菌剂显示出对单胺氧化酶 A 的活性降低,表明这些化合物的安全性得到改善。这样的发现表明在开发具有较少副作用的新型抗菌剂方面具有潜在的应用 (Reck 等人,2005).
消炎药
还探索了合成和评估新型化合物的抗炎活性。例如,2-(3-(2-(1,3-二氧代异吲哚啉-2-基)乙酰氨基)-4-氧代-2-苯基噻唑烷-5-基)乙酸的衍生物在体外和体内模型中显示出有希望的结果。这表明恶唑烷酮衍生物在治疗炎症相关疾病中具有治疗潜力 (Nikalje 等人,2015).
属性
IUPAC Name |
2-(2-oxo-1,3-oxazolidin-3-yl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c19-15(11-18-6-8-22-16(18)20)17-10-12-5-7-21-14-4-2-1-3-13(14)9-12/h1-4,12H,5-11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJGXLUGDMIBOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2CC1CNC(=O)CN3CCOC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Oxo-1,3-oxazolidin-3-YL)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。